molecular formula C14H10S3 B14275245 3-ethenyl-2,5-dithiophen-2-ylthiophene CAS No. 184650-46-2

3-ethenyl-2,5-dithiophen-2-ylthiophene

Cat. No.: B14275245
CAS No.: 184650-46-2
M. Wt: 274.4 g/mol
InChI Key: WXWWYPKLWTUSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-2,5-dithiophen-2-ylthiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 3,3′-dicarboxylate-2,2′-bithiophene in refluxing acetic anhydride solution to yield the desired product . The reaction conditions often require careful control of temperature and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-ethenyl-2,5-dithiophen-2-ylthiophene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions often employ reducing agents like lithium aluminum hydride to remove oxygen or introduce hydrogen atoms.

    Substitution: Substitution reactions can occur at the thiophene ring, where halogens or other substituents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, alkylating agents, and other electrophiles under various conditions, often requiring catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alkanes. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Scientific Research Applications

3-ethenyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethenyl-2,5-dithiophen-2-ylthiophene involves its interaction with specific molecular targets and pathways. Its high π-electron density and planar structure allow it to participate in π-π stacking interactions and other non-covalent interactions with biomolecules and materials. These interactions can modulate the electronic properties of the compound and influence its behavior in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethenyl-2,5-dithiophen-2-ylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity

Properties

CAS No.

184650-46-2

Molecular Formula

C14H10S3

Molecular Weight

274.4 g/mol

IUPAC Name

3-ethenyl-2,5-dithiophen-2-ylthiophene

InChI

InChI=1S/C14H10S3/c1-2-10-9-13(11-5-3-7-15-11)17-14(10)12-6-4-8-16-12/h2-9H,1H2

InChI Key

WXWWYPKLWTUSTF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.